molecular formula C16H15ClN2O B8348913 7-chloro-2-(4-ethylpyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one

7-chloro-2-(4-ethylpyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B8348913
M. Wt: 286.75 g/mol
InChI Key: YGPCTKLCAYLNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-2-(4-ethylpyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C16H15ClN2O and its molecular weight is 286.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

7-chloro-2-(4-ethylpyridin-3-yl)-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C16H15ClN2O/c1-2-11-5-7-18-10-15(11)19-8-6-12-3-4-13(17)9-14(12)16(19)20/h3-5,7,9-10H,2,6,8H2,1H3

InChI Key

YGPCTKLCAYLNMW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)N2CCC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Chloro-3,4-dihydroisoquinolin-1(2H)-one (I-1d: 100 mg, 0.552 mmol) was reacted with 3-bromo-4-ethyl pyridine (133.5 mg, 0.718 mmol), 1,4-dioxane (5 mL), copper iodide (10.48 mg, 0.0555 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (7.8 mg, 0.055 mmol) and potassium phosphate (351 mg, 1.657 mmol for 48 hours at 120° C. to afford the crude product. Purification by column chromatography on silica gel (50% ethyl acetate in hexane), followed by preparative HPLC afforded 25 mg of the product (15.72% yield).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
133.5 mg
Type
reactant
Reaction Step One
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
7.8 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.48 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
15.72%

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